molecular formula C5H2Br2FN B1340105 3,5-Dibromo-2-fluoropyridine CAS No. 473596-07-5

3,5-Dibromo-2-fluoropyridine

Cat. No.: B1340105
CAS No.: 473596-07-5
M. Wt: 254.88 g/mol
InChI Key: OSYVBIHAXJHEJH-UHFFFAOYSA-N
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Description

3,5-Dibromo-2-fluoropyridine is a halogenated pyridine derivative with the molecular formula C(_5)H(_2)Br(_2)FN. This compound is characterized by the presence of two bromine atoms and one fluorine atom attached to a pyridine ring. It is commonly used in organic synthesis and pharmaceutical research due to its unique reactivity and structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-2-fluoropyridine typically involves the halogenation of 2-fluoropyridine. One common method includes the bromination of 2-fluoropyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to control the reactivity and selectivity of the bromination process .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the formation of by-products and optimizing the efficiency of the bromination process .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dibromo-2-fluoropyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Cross-Coupling Reactions: It can participate in Suzuki, Heck, and Sonogashira coupling reactions, forming carbon-carbon bonds with aryl or alkyl groups.

    Reduction: The compound can be reduced to form 2-fluoropyridine derivatives with fewer halogen atoms.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyridines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

3,5-Dibromo-2-fluoropyridine is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism by which 3,5-Dibromo-2-fluoropyridine exerts its effects depends on the specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity through halogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

  • 2,4-Dibromo-3-fluoropyridine
  • 3,5-Dichloro-2-fluoropyridine
  • 3,5-Dibromo-4-fluoropyridine

Comparison: Compared to these similar compounds, 3,5-Dibromo-2-fluoropyridine is unique due to its specific substitution pattern, which influences its reactivity and physical properties. For instance, the presence of bromine atoms at the 3 and 5 positions, along with a fluorine atom at the 2 position, provides a distinct electronic environment that can affect the compound’s behavior in chemical reactions and its interactions with biological targets .

Properties

IUPAC Name

3,5-dibromo-2-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br2FN/c6-3-1-4(7)5(8)9-2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSYVBIHAXJHEJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70561572
Record name 3,5-Dibromo-2-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70561572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

473596-07-5
Record name 3,5-Dibromo-2-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70561572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 473596-07-5
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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